molecular formula C18H22ClNO5S B2642096 5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxybenzene-1-sulfonamide CAS No. 943190-69-0

5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxybenzene-1-sulfonamide

Cat. No.: B2642096
CAS No.: 943190-69-0
M. Wt: 399.89
InChI Key: LXFQCTRCGNJGGE-UHFFFAOYSA-N
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Description

5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxybenzene-1-sulfonamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a sulfonamide group, which is known for its presence in many biologically active molecules, making it a subject of study in medicinal chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the core benzene sulfonamide structure. One common method involves the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with 2-(3,4-dimethoxyphenyl)ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of advanced purification techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while substitution of the chloro group could yield a variety of substituted sulfonamides.

Scientific Research Applications

5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxybenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its sulfonamide group, which is common in many drugs.

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxybenzene-1-sulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets in biological systems. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, which is involved in folate synthesis in bacteria. This can lead to the inhibition of bacterial growth, making it a potential antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with well-known antimicrobial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.

    Sulfadiazine: Used in the treatment of bacterial infections and as a part of combination therapy for malaria.

Uniqueness

5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxybenzene-1-sulfonamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides. The presence of the chloro and methoxy groups can influence its pharmacokinetic properties and interactions with biological targets, potentially leading to novel therapeutic applications.

Properties

IUPAC Name

5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO5S/c1-4-25-16-8-6-14(19)12-18(16)26(21,22)20-10-9-13-5-7-15(23-2)17(11-13)24-3/h5-8,11-12,20H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFQCTRCGNJGGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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